2-chloro-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-1H-indole and its derivatives has been explored through various methods, including palladium-catalyzed indolization of 2-chloroanilines with internal alkynes, offering a new approach to 2,3-disubstituted indoles with high regioselectivity (Shen et al., 2004). Another notable method involves the hydroamination/Heck reaction sequence starting from 2-chloroaniline, using a TiCl4-catalyzed process for one-pot indole synthesis (Ackermann et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-chloro-1H-indole derivatives, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, has been elucidated using spectroscopic methods and X-ray diffraction. These studies reveal detailed information on the molecular geometry, bonding, and electronic properties, providing insights into the chemical reactivity and interactions of these compounds (Yao et al., 2023).
Chemical Reactions and Properties
Indoles, including 2-chloro-1H-indole, undergo a variety of chemical reactions, reflecting their rich chemistry and versatility. For instance, indoles can participate in Brønsted acid-catalyzed [3+2]-cycloaddition reactions, enabling the synthesis of complex molecules with high enantioselectivity (Bera & Schneider, 2016). The functionalization of indoles through palladium-catalyzed reactions is another critical aspect, allowing the introduction of diverse substituents and the formation of novel indole derivatives (Cacchi & Fabrizi, 2005).
Physical Properties Analysis
The physical properties of 2-chloro-1H-indole derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through empirical studies and contribute to the compound's utility in various fields.
Chemical Properties Analysis
The chemical properties of 2-chloro-1H-indole, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are essential for its applications in synthesis and industrial processes. Studies on indole synthesis, including those on 2-chloro-1H-indole, provide a comprehensive understanding of these properties and their implications for synthetic strategies (Taber & Tirunahari, 2011).
Scientific Research Applications
Biological Activity and Molecular Interactions :
- The indole nucleus, including compounds like 2-chloro-1H-indole, shows significant biological activity, such as anti-tumor and anti-inflammatory properties. These activities are associated with DNA and protein interactions (D. Geetha et al., 2019).
Anion Sensing and Selective Recognition :
- Indole derivatives, including those synthesized from 2-chloro-1H-indole, exhibit anion sensing abilities. They can detect anions like fluoride and hydrogen sulfate through color changes visible to the naked eye. These sensing properties have been evaluated using UV-Vis spectroscopy and NMR titration techniques (Sinan Bayindir & Nurullah Saracoglu, 2016).
Pharmaceutical Applications :
- Compounds derived from 2-chloro-1H-indole have been explored for their pharmaceutical applications. For instance, they have been used in the synthesis of novel chalcone derivatives, which show potential as anti-inflammatory agents (Z. Rehman et al., 2022).
Synthesis of Indole Derivatives :
- The paper by M. Comber and C. Moody (1992) focuses on using 2-chloro-1-methoxymethylindole-3-carboxaldehyde, a related compound, to create 2-substituted indoles. This method has applications in synthesizing complex organic molecules like the peptide moroidin (M. Comber & C. Moody, 1992).
Antimicrobial Activity :
- Novel 1H-indole derivatives, synthesized using 2-chloro-1H-indole, have shown significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Aspergillus niger and Candida albicans (Authors not listed, 2020).
Interaction with SARS-CoV-2 :
- A study on indole derivatives, including those derived from 2-chloro-1H-indole, explored their interaction with SARS-CoV-2. The research found that these compounds can be potent anticancer agents and may have roles in anti-SARS CoV-2 therapy (P. Gobinath et al., 2021).
Material Science Applications :
- Indole derivatives, potentially including those derived from 2-chloro-1H-indole, have been used in the synthesis of environmentally friendly antifouling acrylic metal salt resins. These resins exhibit self-polishing and antifouling properties, useful in marine applications (Ni Chunhua et al., 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
2-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZHNVUMFPGVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1H-indole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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